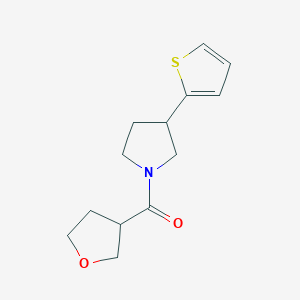

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a tetrahydrofuran ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the hydrogenation of pyrrole.

Coupling Reactions: The final step involves coupling the tetrahydrofuran, thiophene, and pyrrolidine rings through various organic reactions, such as nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: It can be used in the development of novel polymers and materials with unique electronic properties.

Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

(Tetrahydrofuran-3-yl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

(Tetrahydrofuran-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.

Biological Activity

The compound (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a tetrahydrofuran ring, a pyrrolidine moiety, and a thiophene group, which contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiviral activity. For instance, tetrahydrofuran derivatives have shown promising results against HIV protease, enhancing the binding affinity and inhibiting viral replication. The structure-activity relationship studies suggest that modifications in the tetrahydrofuran ring can lead to improved antiviral properties, as evidenced by increased potency in certain analogs .

Antimicrobial Properties

Research has demonstrated that related compounds possess antimicrobial activity against various bacterial strains. The presence of the thiophene ring is critical for this activity, as it enhances the interaction with bacterial cell membranes. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar structural features have been assessed for their anti-inflammatory properties. Studies involving COX-1 and COX-2 inhibition assays revealed that certain derivatives exhibit potent anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of prostaglandin synthesis, which plays a crucial role in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiophene | Increased antimicrobial potency |

| Alteration in tetrahydrofuran ring size | Enhanced antiviral activity against HIV |

| Variations in pyrrolidine substituents | Improved anti-inflammatory effects |

These modifications highlight the importance of each functional group in contributing to the overall biological efficacy of the compound.

Case Studies

- Antiviral Potency : A study evaluated various tetrahydrofuran derivatives against HIV strains, revealing that certain modifications led to a tenfold increase in antiviral activity compared to standard treatments . This suggests potential for developing new therapies for drug-resistant strains.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiophene-containing compounds. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent .

- Anti-inflammatory Mechanisms : In vivo studies demonstrated that specific derivatives significantly reduced paw edema in animal models, correlating with decreased levels of pro-inflammatory cytokines . This supports further exploration into its therapeutic applications for inflammatory diseases.

Properties

IUPAC Name |

oxolan-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c15-13(11-4-6-16-9-11)14-5-3-10(8-14)12-2-1-7-17-12/h1-2,7,10-11H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDQSIDENZTETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.